molecular formula C21H22N2O4 B7712377 4-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide

4-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide

Cat. No. B7712377
M. Wt: 366.4 g/mol
InChI Key: LPLRYMWNGDJYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as EHO-1 and has been found to have several interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of EHO-1 involves its binding to amyloid fibrils, which results in the formation of a fluorescent complex. This complex can then be visualized using fluorescence microscopy, allowing researchers to study the structure and distribution of amyloid fibrils in cells and tissues.
Biochemical and Physiological Effects:
EHO-1 has been found to have a low toxicity profile and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it a valuable tool for studying the structure and distribution of amyloid fibrils without interfering with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of EHO-1 is its specificity for amyloid fibrils, which allows researchers to target these structures specifically. However, one of the main limitations of EHO-1 is its relatively low binding affinity for amyloid fibrils, which can make it difficult to detect these structures in certain experimental conditions.

Future Directions

There are several potential future directions for research involving EHO-1. One area of interest is the development of more sensitive and specific probes for imaging amyloid fibrils. Another area of research involves the use of EHO-1 as a tool for studying the mechanisms of amyloid fibril formation and the role of these structures in neurodegenerative diseases. Finally, EHO-1 may also have potential applications in drug discovery and the development of new therapies for neurodegenerative diseases.

Synthesis Methods

The synthesis of EHO-1 involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with benzoyl chloride to form 2-hydroxy-6-methoxyquinoline benzoyl chloride. This intermediate is then reacted with N-methyl ethylenediamine to form the final product, 4-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide.

Scientific Research Applications

EHO-1 has been studied extensively for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for imaging cellular structures. EHO-1 has been found to bind specifically to amyloid fibrils, which are associated with several neurodegenerative diseases, including Alzheimer's disease.

properties

IUPAC Name

4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-27-17-7-5-14(6-8-17)21(25)23(2)13-16-11-15-12-18(26-3)9-10-19(15)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRYMWNGDJYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide

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